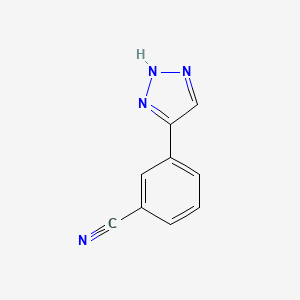

3-(2H-1,2,3-Triazol-4-yl)benzonitril

Übersicht

Beschreibung

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is an organic compound with the molecular formula C9H6N4. It is a derivative of benzonitrile, where a 2H-1,2,3-triazole ring is attached to the benzene ring at the 4-position.

Wissenschaftliche Forschungsanwendungen

3-(2H-1,2,3-Triazol-4-yl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

The 1,2,3-triazole ring system, which is a part of this compound, can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .

Result of Action

Similar compounds with a 1,2,3-triazole ring system have shown weak to high cytotoxic activities against certain tumor cell lines .

Action Environment

It’s known that the in situ reactions of similar compounds can regulate their structure via changing the concentration during the assembly process .

Biochemische Analyse

Biochemical Properties

3-(2H-1,2,3-Triazol-4-yl)benzonitrile plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The triazole ring in its structure allows it to act as both a hydrogen bond donor and acceptor, facilitating binding interactions with target biomolecules . This compound has been shown to interact with enzymes such as cytochrome P450, influencing their activity and potentially modulating metabolic pathways . Additionally, 3-(2H-1,2,3-Triazol-4-yl)benzonitrile can form complexes with metal ions, further expanding its range of biochemical interactions .

Cellular Effects

The effects of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling proteins, 3-(2H-1,2,3-Triazol-4-yl)benzonitrile can induce changes in gene expression and cellular metabolism . For example, it has been observed to inhibit the growth of cancer cells by interfering with the function of specific oncogenes .

Molecular Mechanism

At the molecular level, 3-(2H-1,2,3-Triazol-4-yl)benzonitrile exerts its effects through several mechanisms. One of the primary modes of action is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall reaction rate . Additionally, 3-(2H-1,2,3-Triazol-4-yl)benzonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile in laboratory settings have been investigated to understand its temporal effects. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown . In in vitro studies, the long-term effects of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile on cellular function have been monitored, revealing that it can induce sustained changes in cell behavior over extended periods .

Dosage Effects in Animal Models

The effects of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile .

Metabolic Pathways

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, potentially altering their pharmacokinetic profiles . Additionally, 3-(2H-1,2,3-Triazol-4-yl)benzonitrile can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways . This can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile within cells and tissues are critical factors in determining its biological activity. This compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, 3-(2H-1,2,3-Triazol-4-yl)benzonitrile can interact with binding proteins that facilitate its localization to specific cellular compartments . These interactions can influence the compound’s accumulation and activity within different tissues .

Subcellular Localization

The subcellular localization of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile is an important aspect of its function. This compound has been found to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile can vary depending on its subcellular localization, with different effects observed in different compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:

Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production methods for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2H-1,2,3-Triazol-4-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Corresponding amines.

Substitution: Substituted triazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1H-1,2,3-Triazol-4-yl)benzonitrile

- 2-(1H-1,2,3-Triazol-4-yl)benzonitrile

- 1-(1H-1,2,3-Triazol-4-yl)benzonitrile

Uniqueness

3-(2H-1,2,3-Triazol-4-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the triazole ring on the benzene ring can significantly affect the compound’s chemical properties and applications .

Eigenschaften

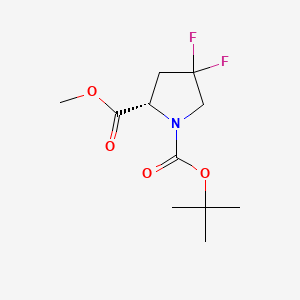

IUPAC Name |

3-(2H-triazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEOJKCYXGSBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460811 | |

| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550364-01-7 | |

| Record name | 3-(2H-1,2,3-Triazol-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)